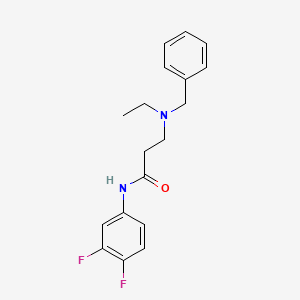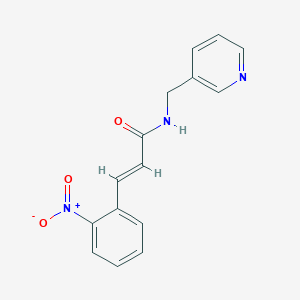![molecular formula C15H16ClNOS B5835534 1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)
1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane, also known as BTCA, is a heterocyclic compound that contains a benzothiophene ring and an azepane ring. It has been of interest to researchers due to its potential use as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in epigenetic regulation. It also modulates the activity of various neurotransmitter receptors in the brain, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of beta-amyloid plaques, and modulate neurotransmitter receptor activity. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane in lab experiments is its potential as a pharmacological agent for the treatment of various diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane. One area of interest is its potential as a neuroprotective agent for the treatment of Alzheimer's disease. Another area of research is its potential as an anti-tumor agent for the treatment of various cancers. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane involves the reaction of 3-chlorobenzothiophene-2-carbonyl chloride with azepane. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It also has potential as a neuroprotective agent by inhibiting the formation of beta-amyloid plaques that are associated with Alzheimer's disease. Additionally, it has been shown to have antipsychotic effects by modulating dopamine and serotonin receptors in the brain.
Propiedades
IUPAC Name |
azepan-1-yl-(3-chloro-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c16-13-11-7-3-4-8-12(11)19-14(13)15(18)17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOMSROVGCQSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)

![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)

![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)



![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5835549.png)
![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)
![N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5835560.png)